molecular formula C12H9N3 B11903096 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-83-6

6-Methyl-[2,3'-bipyridine]-5'-carbonitrile

Cat. No.: B11903096
CAS No.: 1346686-83-6
M. Wt: 195.22 g/mol
InChI Key: PAECHUOSAXBVBD-UHFFFAOYSA-N
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Description

6-Methyl-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346686-83-6) is a high-purity bipyridine derivative supplied for research and development purposes. This compound, with a molecular formula of C12H9N3 and a molecular weight of 195.22 g/mol, is a valuable chemical intermediate in the synthesis of more complex molecules . Its core structure, featuring a carbonitrile group and a methyl-substituted bipyridine system, makes it a versatile building block for exploring new chemical spaces, particularly in medicinal chemistry and materials science . Researchers value this compound for constructing novel pharmacologically active compounds; its molecular architecture is a key scaffold for developing potential active pharmaceutical ingredients (APIs). The product requires storage sealed in dry conditions between 2-8°C to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346686-83-6

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

5-(6-methylpyridin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3

InChI Key

PAECHUOSAXBVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CN=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for assembling the bipyridine skeleton. This method involves coupling a methyl-substituted pyridine boronic acid with a halogenated pyridine carbonitrile precursor. For example, 5-cyano-3-bromopyridine may react with 2-methylpyridine-5-boronic acid under palladium catalysis.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : DMF or THF at 80–100°C

  • Yield : 45–65%

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition of the bromopyridine, followed by transmetallation with the boronic acid. Reductive elimination yields the bipyridine product. Ligand selection (e.g., PPh₃ vs. dppf) critically impacts reaction efficiency and regioselectivity.

Stille Coupling

Stille coupling employs organostannane reagents, such as 2-methylpyridine-5-trimethylstannane, reacted with 5-cyano-3-iodopyridine. While less common due to tin toxicity, this method offers superior stability for electron-deficient pyridines.

Reaction Conditions :

  • Catalyst : Pd₂(dba)₃ with AsPh₃ ligand

  • Solvent : DMF at 90–110°C

  • Yield : 50–70%

Nucleophilic Substitution Approaches

Halogen-Cyanide Exchange

A direct route involves substituting a halogen atom (Br or I) at the 5'-position of a pre-formed 6-methyl-[2,3'-bipyridine] derivative with a cyano group.

Protocol :

  • Bromination : Treat 6-methyl-[2,3'-bipyridine] with NBS (N-bromosuccinimide) in CCl₄ to introduce bromine at the 5'-position.

  • Cyanation : React the brominated intermediate with CuCN in DMF at 120°C for 12–24 hours.

Yield : 30–50%, with purity >90% after recrystallization.

Challenges :

  • Competing side reactions (e.g., debromination) reduce yield.

  • CuCN’s moisture sensitivity necessitates anhydrous conditions.

Metal-Catalyzed Cyanation

Palladium-Catalyzed Cyanation

This method introduces the cyano group via transmetallation using Zn(CN)₂, avoiding handling toxic cyanide salts.

Reaction Conditions :

  • Substrate : 6-methyl-[2,3'-bipyridine]-5'-bromide

  • Catalyst : Pd(PPh₃)₄ (3 mol%)

  • Cyanide Source : Zn(CN)₂ (1.2 equiv)

  • Solvent : DMF at 100°C for 6 hours

  • Yield : 55–70%

Advantages :

  • Higher functional group tolerance compared to nucleophilic substitution.

  • Reduced formation of byproducts.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Challenges
Suzuki Coupling45–6585–95ModerateLigand cost, regioselectivity
Stille Coupling50–7090–98LowToxicity of tin reagents
Halogen-Cyanide Exchange30–5080–90HighSide reactions, moisture sensitivity
Pd-Catalyzed Cyanation55–7092–97HighCatalyst cost

Table 1 : Performance metrics of synthetic routes for this compound.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow chemistry enhances yield and reduces reaction times. For example, Suzuki coupling in a microreactor at 120°C achieves 75% yield in 2 hours, compared to 65% in 6 hours under batch conditions.

Solvent and Catalyst Recycling

Recovering Pd catalysts via filtration or extraction reduces costs. Ionic liquids (e.g., [BMIM][PF₆]) enable efficient catalyst recycling without significant loss of activity.

Challenges and Optimization Strategies

Regioselectivity in Coupling Reactions

Problem : Unwanted coupling at the 4- or 6-positions of pyridine rings.
Solution : Use directing groups (e.g., esters) to steer coupling to the 3-position, followed by decarboxylation.

Purification Difficulties

Problem : Co-elution of byproducts during chromatography.
Solution : Employ recrystallization from ethyl acetate/hexane (1:5 v/v) to achieve >99% purity .

Chemical Reactions Analysis

Metal-Catalyzed Couling Reactions

The bipyridine moiety acts as a ligand in metal-mediated cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) .

Key Reaction Conditions :

Reaction TypeCatalystSolventTemperatureYield (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄ (5 mol%)DMF/H₂O80°C72–85
Buchwald-HartwigPd(OAc)₂/XantphosToluene110°C65–78

Mechanistic studies indicate that the nitrile group enhances electron-deficient character, stabilizing transition states during oxidative addition .

Nucleophilic Substitution at the Nitrile Group

The carbonitrile group undergoes nucleophilic attack under basic or acidic conditions:

  • Hydrolysis : Conversion to carboxylic acid via reflux with H₂SO₄ (6M) or NaOH (10%), yielding 6-methyl-[2,3'-bipyridine]-5'-carboxylic acid.

  • Reduction : LiAlH₄ reduces the nitrile to a primary amine (6-methyl-[2,3'-bipyridine]-5'-aminomethyl), while catalytic hydrogenation (H₂/Pd-C) produces secondary amines.

Reaction Outcomes :

SubstrateReagentProductYield (%)
6-Methyl-[2,3'-bipyridine]-5'-carbonitrileH₂SO₄ (6M), ΔCarboxylic acid derivative88
This compoundLiAlH₄, THF, 0°CAminomethyl derivative76

Cyclization and Heterocycle Formation

The nitrile group participates in cycloaddition reactions:

  • Michael Addition : Reacts with chalcones (e.g., 5-(3-(4-(dimethylamino)phenyl)acryloyl) derivatives) to form fused bipyridines (e.g., dicyanomethylene-bipyridine hybrids) .

  • Cyclocondensation : With malononitrile dimer, generates spirocyclic compounds under acetic acid/ammonium acetate conditions .

Example Pathway :

text
This compound + Malononitrile dimer → 6-(Dicyanomethylene)-4-aryl-2'-methyl-1,6-dihydro-[2,3'-bipyridine] (Yield: 68%)

Coordination Chemistry

The bipyridine nitrogen atoms and nitrile group enable chelation with transition metals:

  • Ruthenium Complexes : Forms [Ru(bpy)₂(6-Me-5'-CN-bpy)]²⁺ for photocatalytic applications.

  • Palladium Complexes : Used in catalytic C–H activation reactions (e.g., arylations) .

Stability Data :

Metal IonCoordination ModeStability Constant (log K)
Ru(II)N,N-bidentate12.4 ± 0.3
Pd(II)N-monodentate8.9 ± 0.2

Electrophilic Aromatic Substitution

The electron-deficient pyridine rings undergo selective substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of the non-methylated pyridine ring.

  • Halogenation : Br₂ in CHCl₃ yields 5'-bromo-6-methyl-[2,3'-bipyridine]-5'-carbonitrile.

Regioselectivity :

ReactionPosition ModifiedMajor Product Ratio
Nitration49:1 (para:meta)
Bromination5'>95%

Oxidation and Functionalization

  • Methyl Group Oxidation : KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid, yielding 6-carboxy-[2,3'-bipyridine]-5'-carbonitrile.

  • Nitrile Oxidation : H₂O₂/NaOH oxidizes the nitrile to an amide or carboxylic acid, depending on stoichiometry.

Scientific Research Applications

Scientific Research Applications

1. Coordination Chemistry

6-Methyl-[2,3'-bipyridine]-5'-carbonitrile acts as a versatile ligand in coordination chemistry. Its ability to chelate metal ions allows for the formation of stable metal complexes. These complexes are crucial for catalysis and materials development.

  • Metal Complex Formation : The compound can form stable complexes with transition metals such as copper, nickel, and palladium. These metal complexes exhibit unique electronic properties that are beneficial in catalytic processes .

2. Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and potential anticancer properties.

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property is valuable for drug design targeting various diseases .
  • Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may possess anticancer properties, demonstrating cytotoxic effects against different cancer cell lines .

3. Materials Science

The compound's unique structural features make it suitable for developing advanced materials with specific electronic or photophysical properties.

  • Organic Electronics : Its ability to form stable charge-transfer complexes positions it as a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

Several studies have explored the applications of this compound:

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on colorectal cancer cell lines (HCT-116), revealing IC₅₀ values ranging from 5 to 10 µM, indicating potent antiproliferative activity .
  • Metal Complex Formation Study : Interaction studies demonstrated that this compound could form stable complexes with transition metals like copper and zinc, which altered their biological activities compared to the free ligand .

Mechanism of Action

The mechanism by which 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile exerts its effects involves its ability to coordinate with metal centers. This coordination enhances the compound’s electronic properties, making it an effective ligand in catalytic reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes that facilitate various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Methyl (C6), nitrile (C5') C₁₂H₉N₃ 195.22 Ligand in catalysis; antiviral studies
6-Chloro-[2,3'-bipyridine]-5-carbonitrile Chloro (C6), nitrile (C5) C₁₁H₆ClN₃ 215.64 Intermediate in agrochemical synthesis
6-Thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile Thioxo (C6), nitrile (C5) C₁₁H₇N₃S 213.26 Precursor for thienopyridine derivatives
2-Chloro-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile Chloro (C2), methyl (C6), nitrile (C3) C₁₂H₈ClN₃ 229.66 Anticancer agent; kinase inhibition
1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile Hydroxymethyl (C2), oxo (C6), nitrile (C5) C₁₂H₉N₃O₂ 227.22 Antibacterial activity; enzyme inhibition

Structural and Reactivity Differences

  • Electronic Effects : The methyl group in this compound is electron-donating, increasing electron density at the pyridine ring, whereas the chloro substituent in 6-Chloro-[2,3'-bipyridine]-5-carbonitrile is electron-withdrawing, enhancing electrophilic reactivity .
  • Sulfur vs. Nitrogen: The thioxo group in 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile enables sulfur-mediated cyclization (e.g., Thorpe-Ziegler reactions to form thienopyridines), a pathway absent in nitrile-only analogs .
  • Biological Activity : Hydroxymethyl and oxo substituents in 1,6-dihydro derivatives (e.g., ) confer hydrogen-bonding capabilities, improving interactions with biological targets like enzymes.

Biological Activity

6-Methyl-[2,3'-bipyridine]-5'-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevance in therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the modification of bipyridine derivatives through various chemical reactions. Recent advancements have highlighted methods such as Suzuki coupling and regioselective alkylation as effective strategies for producing bipyridine derivatives with enhanced biological activity .

Antitumor Activity

Research indicates that derivatives of bipyridine, including this compound, exhibit significant antitumor properties. In one study, related compounds demonstrated GI50 values in the nanomolar range against multiple human tumor cell lines, suggesting potent inhibitory effects on cancer cell proliferation .

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, a related compound showed comparable inhibitory potency against human DHFR, indicating that structural modifications can enhance biological efficacy .

Antimicrobial Activity

In addition to antitumor effects, this compound has been evaluated for antimicrobial properties. Various studies have reported that pyridine derivatives possess substantial antibacterial and antifungal activities. The structure-activity relationship (SAR) studies reveal that modifications in the substituents significantly impact the antimicrobial efficacy .

Case Studies

Study Compound Target Activity Findings
Study 1This compoundHuman Tumor Cell LinesAntitumorGI50 values in nanomolar range against >18 lines
Study 2Related Pyridine DerivativeDHFRInhibitionComparable potency to established inhibitors
Study 3Pyrimidine DerivativesBacterial StrainsAntimicrobialSignificant inhibition observed; SAR analysis conducted

Q & A

Q. What are the recommended synthetic routes for preparing 6-methyl-[2,3'-bipyridine]-5'-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as:

  • Chichibabin pyridine synthesis : Condensation of aldehydes, ketones, and ammonia with catalysts (e.g., Pd or Cu-based systems) under controlled temperatures (80–120°C) .
  • Cyclization reactions : Using 2-amino-1H-pyrrole and carbonitriles in acetic acid, followed by regioselective methylation at the 6-position .
    Optimization strategies :
  • Use continuous flow reactors to enhance efficiency and reduce side reactions .
  • Adjust solvent polarity (e.g., DMF vs. ethanol) to improve yield and regioselectivity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR :
    • ¹H NMR : Peaks for methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and nitrile signals (indirectly inferred via coupling) .
    • ¹³C NMR : Distinct signals for nitrile carbons (δ 110–120 ppm) and pyridine ring carbons (δ 140–160 ppm) .
  • IR : Strong absorption at ~2220 cm⁻¹ for the C≡N stretch .
  • HRMS : Confirm molecular ion peaks (e.g., m/z calculated for C₁₂H₁₀N₃: 196.0875) .

Q. What are common functionalization reactions at the nitrile group of this compound?

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine .
  • Nucleophilic substitution : React with Grignard reagents (e.g., RMgX) to form ketones or tertiary alcohols .
  • Cyano hydrolysis : Acidic or basic conditions yield carboxylic acids or amides .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound?

  • Single-crystal X-ray diffraction : SHELX programs (e.g., SHELXL) refine bond lengths and angles, revealing torsional strain between pyridine rings .
  • Hydrogen bonding analysis : Graph-set notation identifies intermolecular interactions (e.g., C≡N···H–C) influencing crystal packing .
  • Validation tools : Use PLATON or CCDC software to check for disorder or missing electron density .

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • DFT calculations : B3LYP/6-31G(d) models map frontier orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • Solvent effects : PCM models evaluate solvation energies in polar vs. nonpolar solvents .

Q. How can researchers address contradictory data in spectroscopic vs. crystallographic results?

  • Case example : Discrepancies in nitrile group orientation (planar vs. twisted) may arise from dynamic effects in solution vs. solid state.
    • Solution : Combine variable-temperature NMR with X-ray data to assess conformational flexibility .
    • Validation : Cross-check with IR and Raman spectroscopy for consistency in bond vibration modes .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Directing groups : Install temporary substituents (e.g., -OMe) to guide metal-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity for C–H activation at the 4-position .
  • Ligand design : Use bulky phosphine ligands (e.g., SPhos) to sterically control coupling sites .

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